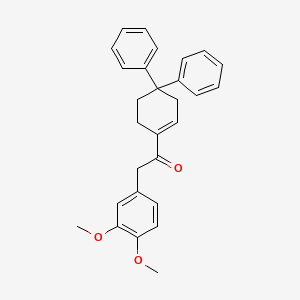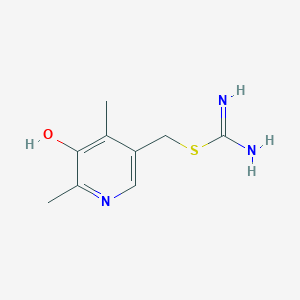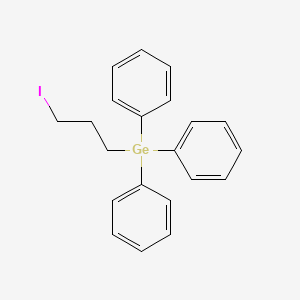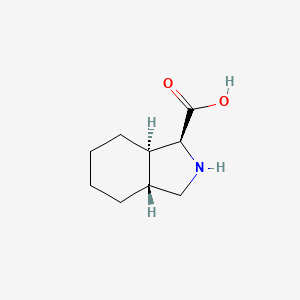
3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a unique structure with two aniline groups attached to a central disiloxane core
Méthodes De Préparation
The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline typically involves the reaction of 1,1,3,3-tetramethoxydisiloxane with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the Si-N bond. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based products with different oxidation states.
Reduction: It can be reduced to form simpler siloxane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, often catalyzed by transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution and hydrosilylation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The molecular targets and pathways involved include the activation of silicon-hydrogen bonds and their subsequent addition to unsaturated substrates.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline include:
1,1,3,3-Tetramethyldisiloxane: Used as a reducing agent and in hydrosilylation reactions.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Utilized in the production of silicone polymers and resins.
Octamethylcyclotetrasiloxane: A precursor for silicone elastomers and fluids.
The uniqueness of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline lies in its dual aniline groups, which provide additional functionalization possibilities and reactivity compared to simpler disiloxane compounds.
Propriétés
Numéro CAS |
681248-96-4 |
|---|---|
Formule moléculaire |
C16H24N2O5Si2 |
Poids moléculaire |
380.54 g/mol |
Nom IUPAC |
3-[[(3-aminophenyl)-dimethoxysilyl]oxy-dimethoxysilyl]aniline |
InChI |
InChI=1S/C16H24N2O5Si2/c1-19-24(20-2,15-9-5-7-13(17)11-15)23-25(21-3,22-4)16-10-6-8-14(18)12-16/h5-12H,17-18H2,1-4H3 |
Clé InChI |
BUMCLKYXBNJELL-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=CC(=C1)N)(OC)O[Si](C2=CC=CC(=C2)N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)


![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)

![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)



